molecular formula C14H19NO4S B3834024 N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide

N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide

Cat. No. B3834024
M. Wt: 297.37 g/mol
InChI Key: RXQKRXIKNWOPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide, also known as Dimesna, is a synthetic organic compound that is widely used in scientific research. It is a sulfhydryl compound that acts as a prodrug, which means that it is converted into an active metabolite in the body. Dimesna has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in many different areas of research.

Mechanism of Action

N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide is converted into an active metabolite, mesna, in the body. Mesna acts as a sulfhydryl compound and is able to scavenge free radicals and other reactive oxygen species. Mesna is also able to bind to toxic compounds, such as acrolein, and prevent them from damaging cells. The exact mechanism of action of N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide and mesna is still being studied, but it is believed that they work by protecting cells from oxidative damage.
Biochemical and Physiological Effects:
N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which makes it useful in the treatment of many different diseases. N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide has also been shown to have a protective effect on the liver and kidneys, which makes it useful in the treatment of liver and kidney diseases. Additionally, N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide has been shown to have anti-cancer properties, which makes it a potential therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide has several advantages as a research tool. It is a relatively stable compound that is easy to store and handle. It is also readily available from commercial suppliers. However, N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide has some limitations as well. It is relatively expensive compared to other research chemicals, and its synthesis requires specialized equipment and expertise. Additionally, N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide is not suitable for all types of experiments, and its use should be carefully considered based on the specific research question.

Future Directions

There are many potential future directions for research involving N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide. One area of interest is the development of new mesna analogs that have improved efficacy and fewer side effects. Another area of interest is the use of N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide in combination with other therapeutic agents to enhance their efficacy. Additionally, there is potential for the use of N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further research is needed to fully understand the potential of N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide and its active metabolite mesna.

Scientific Research Applications

N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide is used in a variety of scientific research applications. It has been shown to have antioxidant properties, which makes it useful in the study of oxidative stress and related diseases. N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide has also been used as a chelating agent, which means that it can bind to metal ions and remove them from the body. This property makes N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide useful in the treatment of heavy metal poisoning.

properties

IUPAC Name

N-[4-(2-methyl-4-oxopentan-2-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-10(16)9-14(3,4)20(18,19)13-7-5-12(6-8-13)15-11(2)17/h5-8H,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQKRXIKNWOPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-Methyl-4-oxo-pentane-2-sulfonyl)-phenyl]-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.